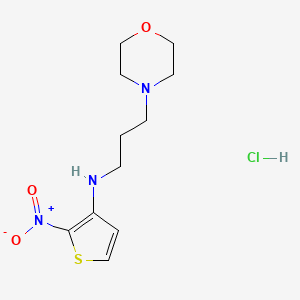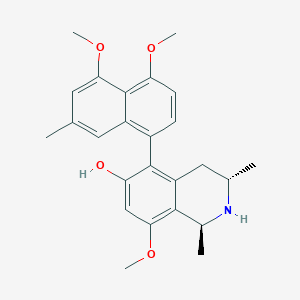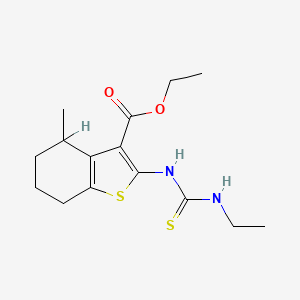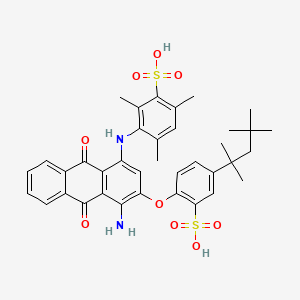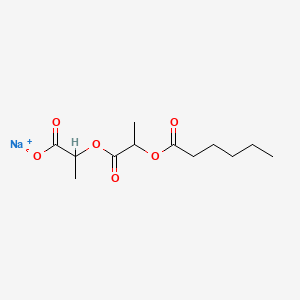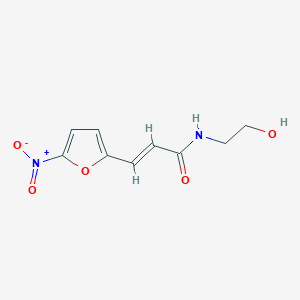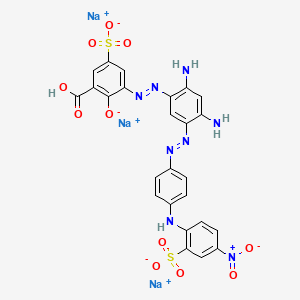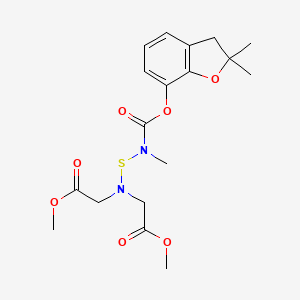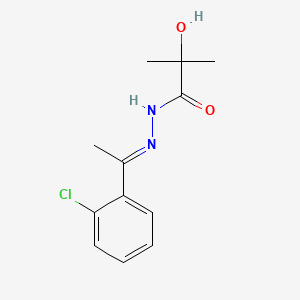
Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)- is a complex organic compound known for its unique structure and properties. This compound contains a pteridine core substituted with a diethylaminoethoxyphenyl group, making it a molecule of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)- involves multiple steps, starting with the preparation of the pteridine core. This is typically achieved through a series of condensation reactions involving appropriate precursors. The diethylaminoethoxyphenyl group is then introduced via nucleophilic substitution reactions under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pteridine-2,4,7-triamine: The parent compound without the diethylaminoethoxyphenyl group.
6-(4-(2-(Diethylamino)ethoxy)phenyl)pteridine: A similar compound with slight structural variations.
Uniqueness
Pteridine-2,4,7-triamine, 6-(4-(2-(diethylamino)ethoxy)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
103749-80-0 |
|---|---|
Fórmula molecular |
C18H24N8O |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
6-[4-[2-(diethylamino)ethoxy]phenyl]pteridine-2,4,7-triamine |
InChI |
InChI=1S/C18H24N8O/c1-3-26(4-2)9-10-27-12-7-5-11(6-8-12)13-15(19)23-17-14(22-13)16(20)24-18(21)25-17/h5-8H,3-4,9-10H2,1-2H3,(H6,19,20,21,23,24,25) |
Clave InChI |
WYZBXZZUBRYGRC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


